molecular formula C14H21NS B1664523 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine CAS No. 22912-13-6

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine

Cat. No. B1664523
CAS RN: 22912-13-6
M. Wt: 235.39 g/mol
InChI Key: XLQOCWQLDNWQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Thienyl)cyclohexyl]pyrrolidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Scientific Research Applications

Spectroscopic Identification and Analytical Methods

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine has been identified through various spectroscopic techniques. Its unique mass and infrared spectra distinguish it from other analogs, which helps in analytical and forensic studies. This compound's analysis involves gas-liquid and thin-layer chromatographic systems, demonstrating its significance in chemical identification and substance analysis (Bailey, Gagné, & Pike, 1976).

Organocatalysis in Chemical Synthesis

In the field of organic synthesis, derivatives of 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine have been used as organocatalysts. For instance, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, is an efficient organocatalyst. It has been used for asymmetric Michael addition in the synthesis of various γ-nitro carbonyl compounds, demonstrating high yield and excellent stereoselectivity without additional additives (Singh et al., 2013).

Electrophysiological and Functional Properties

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine analogs have been studied for their electrophysiological and functional properties. For example, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, has been researched. The study of its enantiomers provided insights into their binding properties and potential implications in cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).

properties

CAS RN

22912-13-6

Product Name

1-(1-(2-Thienyl)cyclohexyl)pyrrolidine

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

1-(1-thiophen-2-ylcyclohexyl)pyrrolidine

InChI

InChI=1S/C14H21NS/c1-2-8-14(9-3-1,13-7-6-12-16-13)15-10-4-5-11-15/h6-7,12H,1-5,8-11H2

InChI Key

XLQOCWQLDNWQDM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCCC3

Canonical SMILES

C1CCC(CC1)(C2=CC=CS2)N3CCCC3

Appearance

Solid powder

Other CAS RN

22912-13-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(1-(2-thienyl)cyclohexyl)pyrrolidine
1-(1-(2-thienyl)cyclohexyl)pyrrolidine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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